

discovery and history of 1-(3-Amino-4-methylphenyl)ethanone

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Compound of Interest

Compound Name: 1-(3-Amino-4-methylphenyl)ethanone

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An In-Depth Technical Guide to **1-(3-Amino-4-methylphenyl)ethanone**

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Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the chemical compound **1-(3-Amino-4-methylphenyl)ethanone**, a key intermediate in the synthesis of various pharmaceuticals and dyes. This document details its chemical properties, discovery, historical context, and detailed experimental protocols for its synthesis. Quantitative data is presented in structured tables, and key reaction pathways are visualized using Graphviz diagrams to facilitate understanding for researchers and professionals in organic synthesis and drug development.

Introduction

1-(3-Amino-4-methylphenyl)ethanone, also known as 3'-amino-4'-methylacetophenone, is an aromatic ketone that serves as a versatile building block in organic chemistry. Its structure, featuring an aniline moiety substituted with a methyl and an acetyl group, makes it a valuable precursor for the synthesis of a wide range of more complex molecules. Notably, it is recognized as a key intermediate in the production of certain pharmaceuticals. This guide aims

to consolidate the available scientific information on this compound, with a focus on its synthesis and historical background.

Chemical Properties and Identification

A summary of the key chemical properties and identifiers for **1-(3-Amino-4-methylphenyl)ethanone** is provided in the table below.

Property	Value
CAS Number	17071-24-8
Molecular Formula	C ₉ H ₁₁ NO
Molecular Weight	149.19 g/mol
Appearance	Solid
SMILES	<chem>CC1=CC=C(C(=O)C)C=C1N</chem>
InChI	InChI=1S/C9H11NO/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5H,10H2,1-2H3
InChIKey	MCQYTLIHRDCHHT-UHFFFAOYSA-N

Discovery and History

While a definitive seminal publication detailing the first-ever synthesis of **1-(3-Amino-4-methylphenyl)ethanone** is not readily apparent in readily available historical chemical literature, its synthesis logically follows established and well-documented chemical transformations. The likely and most practical route to this compound involves a two-step process: the nitration of 4-methylacetophenone followed by the reduction of the resulting nitro-intermediate.

The foundational reactions for this synthetic pathway, namely the Friedel-Crafts acylation to produce the starting material and subsequent nitration and reduction steps, were well established by the late 19th and early 20th centuries. Key publications from this era, such as those in "Berichte der deutschen chemischen Gesellschaft" and "Journal of the Chemical Society," laid the groundwork for these types of aromatic transformations.

The compound gained more specific attention later as an important intermediate in various fields of chemical synthesis, particularly in the development of pharmaceuticals. For instance, it is a known starting material in some synthetic routes for the anti-cancer drug Nilotinib.

Synthetic Routes and Experimental Protocols

The most common and industrially relevant synthesis of **1-(3-Amino-4-methylphenyl)ethanone** is a two-step process.

4.1. Step 1: Nitration of 4-Methylacetophenone

The first step involves the electrophilic aromatic substitution of 4-methylacetophenone to introduce a nitro group at the 3-position. The methyl and acetyl groups on the aromatic ring direct the incoming nitro group to the positions ortho and meta to themselves. Due to steric hindrance from the acetyl group and the ortho,para-directing effect of the methyl group balanced against the meta-directing effect of the acetyl group, the major product of nitration is 1-(3-nitro-4-methylphenyl)ethanone.

Experimental Protocol: Nitration of 4-Methylacetophenone

- Materials:
 - 4-Methylacetophenone
 - Concentrated Sulfuric Acid (98%)
 - Concentrated Nitric Acid (70%)
 - Ice
 - Dichloromethane or other suitable organic solvent
 - Saturated Sodium Bicarbonate solution
 - Anhydrous Magnesium Sulfate or Sodium Sulfate
- Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.
- Slowly add 4-methylacetophenone to the cooled sulfuric acid with continuous stirring, ensuring the temperature is maintained at or below 5 °C.
- Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in a separate ice bath.
- Add the nitrating mixture dropwise to the solution of 4-methylacetophenone in sulfuric acid, maintaining the reaction temperature below 10 °C.
- After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the crude 1-(3-nitro-4-methylphenyl)ethanone.
- Filter the precipitate and wash with cold water until the washings are neutral.
- The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

4.2. Step 2: Reduction of 1-(3-nitro-4-methylphenyl)ethanone

The second step is the reduction of the nitro group of 1-(3-nitro-4-methylphenyl)ethanone to an amino group to yield the final product. Several methods can be employed for this transformation, including catalytic hydrogenation or reduction with metals in acidic media.

Experimental Protocol: Reduction of 1-(3-nitro-4-methylphenyl)ethanone

- Materials:
 - 1-(3-nitro-4-methylphenyl)ethanone
 - Tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$) or Iron powder (Fe)
 - Concentrated Hydrochloric Acid (HCl)

- Sodium Hydroxide (NaOH) solution
- Ethyl acetate or other suitable organic solvent
- Procedure using Tin(II) Chloride:
 - Dissolve 1-(3-nitro-4-methylphenyl)ethanone in ethanol or ethyl acetate in a round-bottom flask.
 - Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.
 - Heat the mixture at reflux for 1-3 hours, monitoring the reaction by TLC.
 - After completion, cool the reaction mixture and neutralize it with a concentrated sodium hydroxide solution until the solution is basic (pH > 10). This will precipitate tin salts.
 - Extract the product with ethyl acetate.
 - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude **1-(3-Amino-4-methylphenyl)ethanone**.
 - The product can be further purified by column chromatography or recrystallization.

Data Presentation

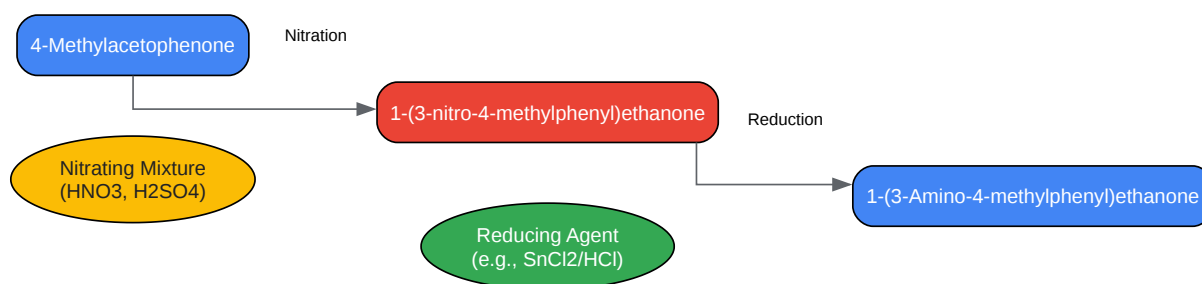
The following table summarizes typical quantitative data associated with the synthesis of **1-(3-Amino-4-methylphenyl)ethanone**. Please note that yields can vary based on reaction scale and specific conditions.

Step	Reactants	Product	Typical Yield	Melting Point (°C)
1. Nitration	4-Methylacetophenone, HNO ₃ , H ₂ SO ₄	1-(3-nitro-4-methylphenyl)ethanone	70-85%	89-92
2. Reduction	1-(3-nitro-4-methylphenyl)ethanone, SnCl ₂ ·2H ₂ O, HCl	1-(3-Amino-4-methylphenyl)ethanone	80-95%	108-111

Visualizations

6.1. Synthetic Pathway

The following diagram illustrates the two-step synthesis of **1-(3-Amino-4-methylphenyl)ethanone** from 4-methylacetophenone.

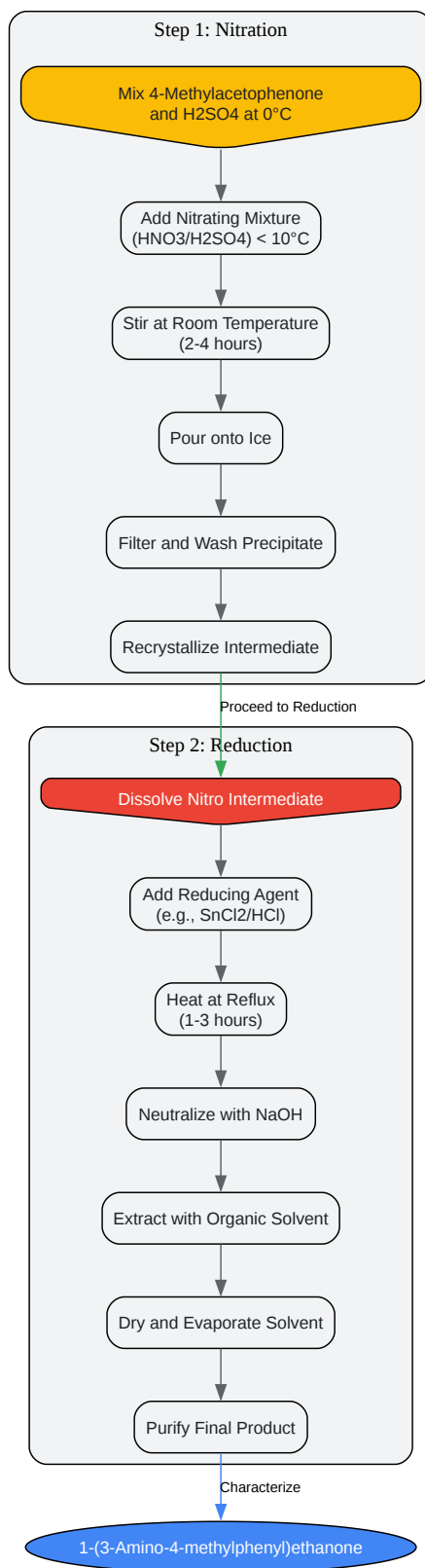


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Caption: Synthetic route to **1-(3-Amino-4-methylphenyl)ethanone**.

6.2. Experimental Workflow

The following diagram outlines the general laboratory workflow for the synthesis and purification of **1-(3-Amino-4-methylphenyl)ethanone**.



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Caption: Laboratory workflow for synthesis and purification.

Conclusion

1-(3-Amino-4-methylphenyl)ethanone is a valuable chemical intermediate with a straightforward and efficient synthetic pathway rooted in classic aromatic chemistry. This guide provides the essential technical details, including historical context, detailed experimental protocols, and data presentation, to support researchers and professionals in its synthesis and application. The provided visualizations of the synthetic pathway and experimental workflow serve to further clarify the process.

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